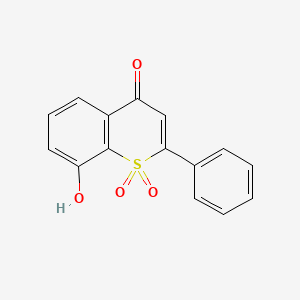

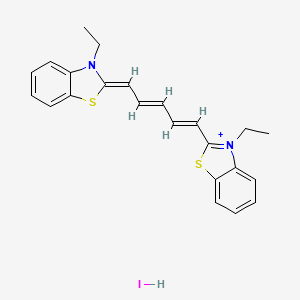

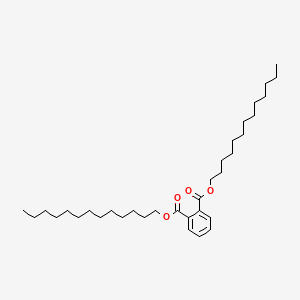

![molecular formula C41H77NO4 B1670856 [3-(二甲基氨基)-2-十八碳-9-烯酰氧基丙基] 十八碳-9-烯酸酯 CAS No. 127512-29-2](/img/structure/B1670856.png)

[3-(二甲基氨基)-2-十八碳-9-烯酰氧基丙基] 十八碳-9-烯酸酯

描述

1,2-Dioleoyl-3-dimethylammonium-propane (DODAP) is a cationic lipid. It has been used as a component in liposomes that can be used to encapsulate siRNA, immunostimulatory oligodeoxynucleotides, antisense oligonucleotides, or chemotherapeutic agents for in vitro and in vivo delivery.

18:1 DAP is a cationic lipid, used for the preparation of cationic liposomes.

18:1 DAP is a cationic lipid. It is a pH sensitive transfection reagent, used for the preparation of cationic liposomes.

DODAP, also known as 1,2-Dioleoyl-3-dimethylammonium-propane, is a cationic lipid. It has been used as a component in liposomes that can be used to encapsulate siRNA, immunostimulatory oligodeoxynucleotides, antisense oligonucleotides, or chemotherapeutic agents for in vitro and in vivo delivery.

科学研究应用

脂质体组分

DODAP 是一种阳离子脂质,可以电离。 它是一种脂质体中的脂质组分 。脂质体是小的球形囊泡,可以填充药物,它们通常用作药物传递载体在制药应用中。

siRNA 封装

DODAP 可用于封装 siRNA 。小干扰 RNA (siRNA) 是一种可以干扰特定基因表达的 RNA 分子类型。将 siRNA 封装在脂质体中可以增强其稳定性并改善其向靶细胞的递送。

免疫刺激化疗药物的递送

DODAP 可用于在体外和体内递送免疫刺激化疗药物 。这些药物可以刺激免疫系统并增强其抗癌能力。

炎症和免疫研究

DODAP 用于炎症和免疫研究领域 。它可以帮助科学家了解免疫系统如何对各种刺激做出反应以及如何控制或减轻炎症。

基因递送

根据一项参考文献 ,DODAP 已用于非病毒基因递送载体的开发。这可能用于基因治疗,基因治疗是一种用于纠正导致疾病发展的缺陷基因的技术。

靶向药物递送

一些研究表明,DODAP 可用于靶向药物递送 。 例如,一项研究表明,含有 DODAP 的脂质体可以靶向肿瘤血管,表明其在癌症治疗中的潜在应用 .

作用机制

Target of Action

DMAE-EE is a cationic amphiphile . It is being studied for its potential role in preparing liposomes for interaction with artificial and biological membranes and cellular transfection techniques . The primary targets of DMAE-EE are the negatively charged molecules, such as DNA and RNA, which it readily absorbs .

Mode of Action

DMAE-EE forms stable cationic liposomes in solution . These liposomes absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .

Biochemical Pathways

. This process can affect various cellular pathways, depending on the nature of the introduced genetic material.

Result of Action

The result of DMAE-EE’s action is the successful transfection of cells with foreign DNA or RNA . This can lead to various molecular and cellular effects, depending on the nature of the introduced genetic material.

Action Environment

The action, efficacy, and stability of DMAE-EE can be influenced by various environmental factors. For instance, it is known to be light sensitive and hydroscopic . Therefore, it should be stored at -15 to -25°C under an inert atmosphere .

属性

IUPAC Name |

[3-(dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDLOCKCVISJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400693 | |

| Record name | 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127512-29-2 | |

| Record name | 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。